molecular formula C10H11NS B15070975 2-methyl-3-(methylthio)-1H-indole

2-methyl-3-(methylthio)-1H-indole

Cat. No.: B15070975
M. Wt: 177.27 g/mol
InChI Key: QFNVKZVCOACGCV-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research

The indole nucleus is a recurring motif in a vast number of natural products and synthetic compounds of significant biological importance. researchgate.netijpsr.com Its unique structure allows it to mimic peptides and interact with a wide array of biological targets, making it a highly valued scaffold in drug discovery. chula.ac.th

Indole as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govresearchgate.net The indole nucleus is a prime example of such a scaffold, forming the core of numerous approved drugs with diverse therapeutic applications. ijpsr.comnih.govnih.gov Its structural versatility allows for the introduction of various substituents at different positions, leading to a wide range of pharmacological activities. nih.gov This adaptability makes the indole ring a frequent starting point for the design of new therapeutic agents. ijpsr.comresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold

Drug NameTherapeutic ClassMode of Action
IndomethacinAnti-inflammatoryInhibits cyclooxygenase (COX) enzymes. nih.gov
SunitinibAnticancerTyrosine kinase inhibitor. nih.gov
SumatriptanAntimigraineSerotonin (B10506) (5-HT) receptor agonist. nih.gov
OndansetronAntiemeticSerotonin (5-HT3) receptor antagonist. nih.gov
TadalafilErectile DysfunctionPhosphodiesterase-5 (PDE5) inhibitor. nih.gov
ReserpineAntihypertensiveDepletes catecholamines from peripheral sympathetic nerve endings. nih.gov

Broad Spectrum of Biological Activities Associated with Indole Derivatives

The chemical modifications of the indole ring have led to the discovery of compounds with a wide array of biological activities. researchgate.netmdpi.com These activities are often dependent on the nature and position of the substituents on the indole nucleus. nih.gov The exploration of indole derivatives continues to be a fertile ground for the discovery of new therapeutic agents. ajchem-b.comnih.gov

Table 2: Biological Activities of Indole Derivatives

Biological ActivityExamples of Investigated Indole Scaffolds/Derivatives
AnticancerVincristine, Sunitinib, Pyrazolinyl-indole derivatives. nih.govnih.gov
AntimicrobialIndole-thiourea hybrids, Thiazolyl coumarins with indole moiety. chula.ac.th
AntiviralDelavirdine, Arbidol. pcbiochemres.commdpi.com
Anti-inflammatoryIndomethacin, Indole-chalcone derivatives. nih.govrsc.org
AntitubercularIndole-based DprE1 inhibitors, Indazole sulfonamides. nih.gov
AntioxidantIndole-3-carbinol and its derivatives. ajchem-b.com

Overview of Sulfur-Containing Indoles in Organic Synthesis and Natural Systems

The incorporation of sulfur into the indole scaffold introduces unique chemical properties and biological activities. creative-proteomics.com Sulfur's ability to exist in various oxidation states and to form different types of bonds contributes to the structural and functional diversity of these compounds. researchgate.net

Structural Classification of Sulfenylated Indole Derivatives

Sulfenylated indoles are a class of sulfur-containing indoles where a sulfur atom is directly attached to the indole ring, most commonly at the C3-position. rsc.orgresearchgate.net These compounds can be broadly classified based on the nature of the sulfur-containing substituent. The synthesis of these derivatives often involves the reaction of an indole with a sulfenylating agent. researchgate.net

Table 3: Classification of 3-Sulfenylated Indole Derivatives

ClassGeneral StructureDescriptionSynthetic Approach Example
3-Thioethers (Sulfides)Indole-3-S-RAn alkyl or aryl group is attached to the sulfur atom.Reaction of indole with thiols in the presence of a promoter like NaOH. rsc.org
3-DisulfidesIndole-3-S-S-RContains a disulfide bond linked to the indole ring.Reaction of indole with disulfides catalyzed by iodine. researchgate.net
3-Sulfonyl Derivatives (Sulfones)Indole-3-SO₂-RThe sulfur atom is in a higher oxidation state, bonded to two oxygen atoms.Oxidation of the corresponding 3-sulfenylindole. nih.gov
ThienoindolesFused Thiophene-Indole Ring SystemA thiophene (B33073) ring is fused to the indole nucleus.Palladium-catalyzed cross-coupling reactions. nih.gov

Research Context of Thio-substituted Heterocycles

Thio-substituted heterocycles, a broad class of compounds that includes 2-methyl-3-(methylthio)-1H-indole, are of significant interest in medicinal chemistry. nih.govderpharmachemica.com The presence of a sulfur atom can enhance the biological activity and modify the physicochemical properties of a molecule. rsc.org Thiophene, a five-membered sulfur-containing heterocycle, is a component of several approved drugs and is known to be a bioisostere of the phenyl ring, meaning it can be used as a substitute to improve a compound's properties. nih.govrsc.org The study of sulfur-containing heterocycles continues to be an active area of research for the development of new therapeutic agents. nih.govnih.gov

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-methyl-3-methylsulfanyl-1H-indole

InChI

InChI=1S/C10H11NS/c1-7-10(12-2)8-5-3-4-6-9(8)11-7/h3-6,11H,1-2H3

InChI Key

QFNVKZVCOACGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SC

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 3 Methylthio 1h Indole and Its Structural Analogues

Classical and Named Reactions for Indole (B1671886) Ring Formation

Long-standing, robust reactions remain fundamental to the construction of the indole core. The Fischer, Gassman, and Madelung syntheses are pillars of indole chemistry, each offering distinct advantages and facing specific limitations, particularly when adapted for precursors containing sulfur.

Fischer Indole Synthesis: Mechanistic Considerations and Adaptations for Thio-containing Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing indoles. byjus.comnumberanalytics.com The reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com

The established mechanism proceeds through several key steps:

Hydrazone Formation: An arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone. numberanalytics.com

Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer. byjus.comnumberanalytics.com

nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which cleaves the N-N bond and forms a new C-C bond. byjus.commdpi.com This step is often considered the rate-determining step of the reaction. mdpi.com

Cyclization and Aromatization: The resulting diimine intermediate rearomatizes, and the nucleophilic amine attacks the imine intramolecularly to form an aminoindoline. Subsequent elimination of ammonia (B1221849) and aromatization yields the final indole product. byjus.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is incorporated into the indole ring. mdpi.comwikipedia.org

While the classical Fischer indole synthesis is powerful, its application to the direct synthesis of 3-thio-substituted indoles from thio-containing precursors is not straightforward. The harsh acidic conditions and elevated temperatures can lead to undesired side reactions and decomposition of sulfur-containing starting materials. organic-chemistry.org Adaptations are often necessary to accommodate the thioether functionality. A more common strategy involves introducing the thio-group after the indole ring has been formed.

However, a palladium-catalyzed modification, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate under milder conditions, potentially offering a more compatible route for sensitive substrates. wikipedia.org

Table 1: Key Mechanistic Steps of the Fischer Indole Synthesis
StepDescription
1Formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. numberanalytics.com
2Tautomerization of the phenylhydrazone to an enamine. byjus.comnumberanalytics.com
3 nih.govnih.gov-Sigmatropic rearrangement of the protonated enamine. byjus.commdpi.com
4Cyclization, elimination of ammonia, and aromatization to form the indole. byjus.comwikipedia.org

Gassman Indole Synthesis: Key Steps and Rearrangement Mechanisms for Thiomethyl Indoles

The Gassman indole synthesis is a one-pot reaction that is particularly well-suited for the preparation of indoles bearing a thioether substituent at the 3-position, such as 2-methyl-3-(methylthio)-1H-indole. wikipedia.orgsynarchive.com This method, developed by Paul Gassman in the 1970s, offers good regiocontrol, especially with ortho- or para-substituted anilines. scripps.edu However, it tends to be less successful with electron-rich anilines. wikipedia.orgexpertsmind.com

The key steps of the Gassman indole synthesis are as follows:

N-Chlorination: The synthesis begins with the oxidation of an aniline (B41778) derivative with an N-chlorinating agent like tert-butyl hypochlorite (B82951) (t-BuOCl) to form an N-chloroaniline. wikipedia.orgwikipedia.org

Sulfonium (B1226848) Salt Formation: The N-chloroaniline then reacts with a β-keto sulfide (B99878), such as methylthio-2-propanone, to generate an azasulfonium salt. researchgate.netresearchgate.net This step is typically performed at low temperatures. wikipedia.org

Ylide Formation and nih.govwikipedia.org-Sigmatropic Rearrangement: Addition of a base, commonly triethylamine, deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide. wikipedia.org This ylide rapidly undergoes a nih.govwikipedia.org-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement) to produce an ortho-substituted aminoketone. wikipedia.orgresearchgate.netresearchgate.net

Cyclization and Dehydration: The intermediate aminoketone then undergoes intramolecular condensation to form the 3-thiomethylindole product. wikipedia.org

The 3-methylthio group can be readily removed via reductive desulfurization using reagents like Raney nickel, if the unsubstituted indole is the desired product. wikipedia.orgresearchgate.net The Gassman synthesis has been successfully applied to produce a variety of substituted indoles, including 2,4-dimethyl-7-chloroindole and a mixture of 2-methyl-3-methylthio-6-trifluoromethoxyindole and 2-methyl-3-methylthio-4-trifluoromethoxyindole. researchgate.net

Table 2: Reagents and Intermediates in the Gassman Indole Synthesis
StepReagent(s)Intermediate
1tert-butyl hypochlorite (t-BuOCl)N-chloroaniline wikipedia.orgwikipedia.org
2β-keto sulfide (e.g., methylthio-2-propanone)Azasulfonium salt researchgate.netresearchgate.net
3TriethylamineSulfur ylide wikipedia.org
4-ortho-substituted aminoketone wikipedia.orgresearchgate.netresearchgate.net

Madelung Synthesis: Scope and Limitations for 2-Methylindole (B41428) Systems

The Madelung synthesis, first reported by Walter Madelung in 1912, involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org The classical conditions often require temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.org

The mechanism is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group by the strong base. wikipedia.orgquimicaorganica.org The resulting carbanion then attacks the amide carbonyl group intramolecularly. Subsequent hydrolysis and dehydration yield the indole ring. wikipedia.org

A significant limitation of the original Madelung synthesis is the harsh reaction conditions, which restricts its use to substrates that can withstand high temperatures and strong bases. chempedia.info This method is generally more suited for the preparation of 2-alkinylindoles, which are not easily accessible through other methods. wikipedia.org The yield of the reaction is also sensitive to the nature of the substituents on the aromatic ring and the bulkiness of the group at the ortho-position. wikipedia.org

Over the years, several modifications have been developed to improve the practicality of the Madelung synthesis by lowering the reaction temperature and increasing the yield. The use of organolithium reagents like n-butyllithium (BuLi) and lithium diisopropylamide (LDA) as bases in solvents like tetrahydrofuran (B95107) (THF) allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org Another modification, the Smith-modified Madelung synthesis, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org More recently, a tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system has been developed for the efficient synthesis of N-methyl-2-arylindoles. organic-chemistry.org

While the Madelung synthesis can be used to prepare 2-methylindoles from the corresponding N-acetyl-o-toluidine, its direct application for the synthesis of this compound is not a common route due to the potential for side reactions involving the thioether group under the strongly basic conditions. chempedia.info

Modern Catalytic Approaches in Indole Derivatization

Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve functionalization of the indole ring with greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C and C-N bonds, and their application to indole chemistry is extensive. nih.gov These methods offer a powerful means to introduce a wide variety of substituents onto the indole core.

For the synthesis of thio-containing indoles, palladium catalysis can be employed to form the C-S bond. While direct C-H functionalization is a more recent development, earlier strategies involved the coupling of a pre-functionalized indole (e.g., a haloindole) with a thiol or its equivalent. The continual development of more active and robust palladium catalysts and ligands has greatly expanded the scope and reliability of these transformations. nih.gov For instance, palladium-catalyzed reactions can be used to synthesize indoles via the coupling of anilines and alkynes, followed by cyclization. youtube.com

More direct approaches involve the C-H functionalization of the indole ring. For example, palladium-catalyzed oxidative cross-coupling reactions have been developed for the arylation and vinylation of indoles. acs.orgacs.org These reactions often proceed through a concerted metalation-deprotonation mechanism. acs.org Palladium-catalyzed carbonylation reactions of indoles have also been reported, allowing for the introduction of carbonyl-containing functional groups. beilstein-journals.org

Copper-Mediated Oxidative C-H/C-H Cross-Dehydrogenative Coupling for Thioalkyl Indoles

Copper-mediated cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful and atom-economical strategy for the formation of C-S bonds. chim.it This approach allows for the direct coupling of an indole C-H bond with a thiol, avoiding the need for pre-functionalization of the indole ring. researchgate.net

In the context of synthesizing thioalkyl indoles, a copper catalyst can mediate the oxidative coupling of an indole with a thiol or a disulfide. researchgate.net These reactions often utilize an oxidant to facilitate the catalytic cycle. For example, the synthesis of 2-thioalkyl indoles has been achieved through a CuCl₂-mediated intramolecular C-H/C-H cross-dehydrogenative coupling of thioalkyl-substituted α-oxo ketene (B1206846) N,S-acetals. figshare.com Mechanistic studies suggest that these reactions can proceed through a radical pathway. figshare.com

Copper-catalyzed CDC reactions have also been employed for the synthesis of multisubstituted indoles through sequential Chan-Lam N-arylation and intramolecular cross-dehydrogenative coupling. nih.gov The choice of oxidant and additives is crucial for the success of these one-pot syntheses. nih.gov Direct C-H thiolation of heterocycles like indoles with thiols can be achieved using a copper catalyst in the presence of an oxidant. kaust.edu.sa

Table 3: Comparison of Modern Catalytic Approaches
MethodCatalystKey Feature
Palladium-Catalyzed Cross-CouplingPalladiumVersatile for C-C, C-N, and C-S bond formation; can utilize pre-functionalized or unfunctionalized indoles. nih.govbeilstein-journals.org
Copper-Mediated CDCCopperDirect C-H functionalization for C-S bond formation; atom-economical. chim.itresearchgate.net

Green Chemistry Principles Applied to Indole Synthesis

The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of less hazardous materials, safer solvents, and energy-efficient methods. researchgate.net Academic and industrial researchers are actively developing greener synthetic routes to overcome the drawbacks associated with conventional methods, such as harsh reaction conditions and the use of toxic reagents. tandfonline.comtandfonline.com Key green approaches in indole synthesis include the use of ultrasound, microwave irradiation, multicomponent reactions, and environmentally benign catalysts and solvents. researchgate.nettandfonline.com

The application of sonochemistry offers several advantages in the synthesis of indole derivatives, including improved efficiency, simpler operational procedures, and often solvent-free conditions. researchgate.net For instance, a ligand-free copper-catalyzed coupling-cyclization reaction to produce mefenamic acid-based indole derivatives was significantly accelerated under ultrasound irradiation. aurigeneservices.com Similarly, various indole-appended heterocycles, such as bis(indolyl)methanes, have been efficiently synthesized using ultrasound, sometimes in the absence of any solvent and employing mild, non-toxic catalysts like alum. researchgate.net The use of ultrasound is considered an eco-friendly method that conserves energy and minimizes waste compared to conventional heating techniques. researchgate.netnih.gov

Research has demonstrated the versatility of this technique for a range of indole-related structures. A simple and rapid method for the selective synthesis of 3-(organylselanyl)-1H-indoles was developed using ultrasound irradiation with a CuI/SeO₂ catalyst, affording products in good to excellent yields. elsevierpure.com Furthermore, one-pot, three-component reactions under ultrasonic conditions have been successfully employed to create complex heterocyclic systems incorporating the indole scaffold. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of an Isoindolin-1-one Derivative nih.gov
MethodTemperature (°C)TimeYield (%)
Conventional Heating505 h93
Ultrasonic Irradiation5030 min93

Synthesis of Key Precursors and Intermediate Compounds

The construction of the indole ring and its subsequent functionalization often rely on the synthesis of specific precursors and reactive intermediates. These building blocks are crucial for introducing desired substituents at various positions of the indole nucleus.

α-Oxoketene dithioacetals are versatile synthetic intermediates used in the construction of a wide variety of heterocyclic compounds. tandfonline.com These compounds contain a ketene dithioacetal moiety (a carbon-carbon double bond with two attached sulfur atoms) conjugated with a carbonyl group, making them reactive towards nucleophiles. They serve as valuable precursors for synthesizing numerous heterocyclic rings, including pyrazoles, pyrimidines, and pyridines, through cyclocondensation reactions. tandfonline.com While the direct synthesis of this compound from an α-oxoketene dithioacetal is not explicitly detailed, the general reactivity of these intermediates suggests their potential utility in building substituted indole frameworks.

3-Cyanoacetyl indoles are important intermediates in organic synthesis, serving as versatile starting materials for a wide range of more complex indole derivatives. researchgate.netrsc.org The cyanoacetyl group at the C3 position of the indole ring is a reactive handle for constructing various heterocyclic systems fused or attached to the indole core. researchgate.net

A common and straightforward method for synthesizing 3-cyanoacetyl indoles involves the reaction of an indole with cyanoacetic acid. researchgate.net For example, a facile and efficient synthesis of various 3-cyanoacetyl indole derivatives was achieved by reacting the corresponding indoles with cyanoacetic acid in the presence of propanoic anhydride. This reaction proceeds quickly, typically within minutes, at a temperature of 65–75 °C, yielding the desired products in high yields (84–95%). rsc.org Another approach involves treating chloroacetylindole with potassium cyanide. rsc.org These intermediates are crucial for creating compounds like pyranes, pyridines, and pyrimidines attached to the indole nucleus through subsequent multicomponent reactions. researchgate.netrsc.org

Table 2: Synthesis of 3-Cyanoacetyl Indole Derivatives rsc.org
Indole ReactantReaction ConditionsTimeYield (%)
IndoleCyanoacetic acid, Propanoic anhydride, 65-75 °C7 min95
2-MethylindoleCyanoacetic acid, Propanoic anhydride, 65-75 °C7 min92
5-BromoindoleCyanoacetic acid, Propanoic anhydride, 65-75 °C7 min88

Compound Index

Table 3: List of Chemical Compounds
Compound Name
This compound
3-(organylselanyl)-1H-indole
Alum (Potassium aluminum sulfate)
bis(indolyl)methane
chloroacetylindole
cyanoacetic acid
indole
potassium cyanide
propanoic anhydride

Chemical Transformations and Reactivity Profiles of 2 Methyl 3 Methylthio 1h Indole and Its Derivatives

Reactions Involving the Methylthio Moiety

The sulfur atom of the methylthio group is a key site for various transformations, including oxidation and reduction.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. ysu.amorganic-chemistry.orgorganic-chemistry.orgsci-hub.st In the context of 2-methyl-3-(methylthio)-1H-indole, this reaction provides access to derivatives with altered electronic and steric properties. The oxidation is typically achieved using various oxidizing agents. For instance, hydrogen peroxide in the presence of a catalyst can selectively oxidize the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone. organic-chemistry.org The choice of oxidant and reaction conditions determines the final product. For example, using one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) generally favors the formation of the sulfoxide, 2-methyl-3-(methylsulfinyl)-1H-indole. The use of excess oxidizing agent or stronger oxidants leads to the corresponding sulfone, 2-methyl-3-(methylsulfonyl)-1H-indole.

These oxidized derivatives are valuable intermediates. The sulfoxide group can act as a chiral auxiliary or a leaving group in substitution reactions. The sulfonyl group, being a strong electron-withdrawing group, significantly modifies the reactivity of the indole (B1671886) ring, making it more susceptible to nucleophilic attack.

Table 1: Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

Oxidizing Agent Product(s) Notes
Hydrogen Peroxide (H₂O₂) Sulfoxide, Sulfone Requires a catalyst; selectivity can be controlled by stoichiometry. organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA) Sulfoxide, Sulfone Stoichiometry dependent; a common and effective reagent.
Oxone Sulfoxide, Sulfone A versatile and stable oxidizing agent.

Reductive desulfurization is a chemical reaction that involves the cleavage of a carbon-sulfur bond. organicreactions.org A widely used reagent for this purpose is Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. organicreactions.orgyoutube.com The desulfurization process typically involves the hydrogenolysis of the C-S bond, replacing it with a C-H bond. organicreactions.org

In the case of this compound, treatment with Raney nickel results in the removal of the methylthio group to yield 2-methyl-1H-indole. nih.govnih.gov This reaction is particularly useful for synthesizing substituted indoles where the methylthio group has been used as a directing or activating group and is no longer needed in the final product. The reaction is generally carried out by heating the substrate with a slurry of Raney nickel in a suitable solvent like ethanol. The activity of the Raney nickel can influence the reaction conditions required. It's important to note that Raney nickel can sometimes cause reduction of other functional groups, so careful control of the reaction is necessary. escholarship.org

Table 2: Conditions for Raney Nickel Desulfurization

Substrate Product Reagent Solvent Temperature

Reactivity of the Indole Core

The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic attack, particularly at the C3 position. pearson.comic.ac.uknih.gov The presence of the methyl and methylthio groups at the C2 and C3 positions, respectively, influences the regioselectivity of these reactions.

Electrophilic aromatic substitution is a key reaction for functionalizing the indole ring. uci.edumasterorganicchemistry.com For this compound, the C3 position is blocked. Therefore, electrophilic attack is directed to other positions of the indole nucleus, primarily the N1-position or the benzene (B151609) portion of the molecule (C4, C5, C6, and C7). The electron-donating nature of the methyl group at C2 and the sulfur at C3 generally activates the ring towards electrophilic substitution.

A classic example of an electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. jk-sci.comsid.irorganic-chemistry.orgorgchemres.orgwikipedia.org This reaction typically uses a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org While the C3 position is the most nucleophilic site in unsubstituted indole, its blockage in this compound would likely direct formylation to other positions, though specific examples for this substrate are not readily found in the provided search results.

The methylthio group at the C3 position of the indole can be susceptible to nucleophilic displacement, particularly after activation. One important class of such reactions is desulfitative cross-coupling. rsc.org In these reactions, the C-S bond is cleaved and a new C-C or C-heteroatom bond is formed. This can be achieved through various transition-metal-catalyzed cross-coupling reactions.

For instance, the methylthio group can be displaced by organometallic reagents in the presence of a suitable catalyst. This allows for the introduction of a wide range of substituents at the C3 position. The reactivity can be enhanced by oxidizing the sulfide to a sulfoxide or sulfone, which are better leaving groups. rsc.org

Annulation and Heterocyclic Ring-Closure Reactions

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems through annulation and ring-closure reactions. These reactions often involve the participation of both the indole nitrogen and the substituents on the pyrrole (B145914) ring.

For example, derivatives of this compound can be used to construct fused heterocyclic systems like thieno[3,2-b]indoles. nih.govnih.govarkat-usa.orgarkat-usa.orgrsc.org These reactions might involve intramolecular cyclization of a suitably functionalized side chain attached to the indole nitrogen or C2 position. Another approach involves the reaction of the indole derivative with a bifunctional reagent that can react with two sites on the indole molecule to form a new ring. For instance, heteroannulation of related 2-[bis(methylthio)methylene]-1-methyl-3-oxoindole has been shown to yield pyrido[3,2-b]indoles and pyrimido[5,4-b]indoles. arkat-usa.orgresearchgate.net

Further Derivatization Strategies

Beyond creating fused systems, the this compound scaffold allows for further functionalization at several key positions, enabling the fine-tuning of its chemical properties.

The nitrogen atom (N1) of the indole ring is a common site for functionalization. The N-H proton is acidic and can be readily removed by a suitable base, such as sodium hydride (NaH), to generate an indolyl anion. This anion is a potent nucleophile that can react with a wide range of electrophiles. nih.gov This method allows for the regioselective introduction of various substituents at the N1 position without affecting other parts of the molecule.

Common derivatizations include N-alkylation using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and N-sulfonylation using sulfonyl chlorides (e.g., tosyl chloride). nih.gov These reactions are typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The introduction of these groups can significantly alter the electronic properties and steric profile of the indole, which can be crucial for biological activity.

Table 3: N1-Functionalization of Indole Derivatives

Substrate Reagent Base Solvent Product
3-Halo-2-CF₃-1H-indole Methyl Iodide NaH THF 1-Methyl-3-halo-2-CF₃-indole
3-Halo-2-CF₃-1H-indole Benzyl Bromide NaH THF 1-Benzyl-3-halo-2-CF₃-indole
3-Halo-2-CF₃-1H-indole Tosyl Chloride NaH THF 1-Tosyl-3-halo-2-CF₃-indole

This table illustrates general N-functionalization reactions applicable to indole scaffolds. nih.gov

The this compound core offers multiple sites for further substitution, allowing for the synthesis of highly decorated indole derivatives.

C2 Position: While the C2 position is already substituted with a methyl group, further functionalization is possible. Palladium-catalyzed C-H activation provides a modern approach for the direct alkylation of the C2 position of N-H indoles. nih.gov This method often utilizes a directing group or specific reaction conditions, such as the use of norbornene, to achieve high regioselectivity. nih.gov

C3 Position: The methylthio group at the C3 position is a key functional handle. It can be oxidized to a sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. Alternatively, the C-S bond can be cleaved under reductive conditions. The C3 position of indoles is the most nucleophilic site and is prone to electrophilic attack. chemrxiv.org However, in this case, the position is blocked. Therefore, reactions at C3 would typically involve transformation of the existing methylthio group.

Aromatic Ring Positions: Electrophilic aromatic substitution on the benzene portion of the indole ring is a common strategy for introducing functional groups. The inherent directing effects of the indole nucleus typically favor substitution at the C5 position. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide), nitration, and Friedel-Crafts reactions. nih.govnih.gov The regiochemical outcome can be influenced by the substituents already present on the indole ring and the reaction conditions employed. For instance, the halogenation of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide primarily yields the 3-bromo derivative, but under conditions with excess bromine, dibromination at the C3 and C5 positions can occur. nih.gov

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) is instrumental in identifying the different types of protons and their neighboring atoms in a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of each proton. For 2-methyl-3-(methylthio)-1H-indole, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methyl group at the 2-position, and the methylthio group at the 3-position.

Published data for the ¹H NMR spectrum of a related compound, 2-methylthio-3-phenyl-1-tosyl-1H-indole, shows characteristic shifts that can be used for comparative analysis. For instance, the methyl protons of the methylthio group typically appear as a singlet in the upfield region of the spectrum. The aromatic protons of the indole ring exhibit more complex splitting patterns due to spin-spin coupling with adjacent protons. The N-H proton of the indole ring often appears as a broad singlet at a downfield chemical shift.

A representative ¹H NMR dataset for a similar indole derivative is presented below:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.76d
Aromatic-H7.41d
Aromatic-H7.34t
Aromatic-H7.11t
Aromatic-H7.03d
Aromatic-H6.83d
Aromatic-H6.52s
CH₃2.39s

Note: This data is for a substituted indole derivative and serves as an illustrative example. Specific shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and the nature of the attached atoms.

The aromatic carbons of the indole ring typically resonate in the downfield region of the spectrum (around 100-140 ppm). The carbon of the methyl group at the 2-position and the carbon of the methylthio group will appear in the upfield region.

A sample ¹³C NMR dataset for a substituted indole derivative is provided below for reference:

Carbon AssignmentChemical Shift (δ, ppm)
C143.9
C137.5
C136.0
C134.2
C132.3
C131.8
CH130.4
CH129.5
CH129.1
C127.8
C127.1
CH124.7
CH122.7
CH120.9
CH117.7
CH₃21.6

Note: This data is for a substituted indole derivative and serves as an illustrative example. Specific shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. columbia.edu

HSQC experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. emerypharma.comsdsu.edu This is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. emerypharma.com For this compound, an HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbon at the 2-position, and another between the methylthio protons and the methylthio carbon.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies.

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A characteristic peak for the N-H bond in the indole ring, typically appearing in the region of 3200-3500 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching vibrations of the aromatic C-H bonds and the aliphatic C-H bonds of the methyl groups.

C=C Stretch: Peaks associated with the carbon-carbon double bond stretching within the aromatic indole ring.

C-S Stretch: A weaker absorption band for the carbon-sulfur bond of the methylthio group.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. researchgate.net While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. nih.gov For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry techniques provide invaluable data.

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The theoretical exact mass of this compound (C₁₀H₁₁NS) is 177.06122 Da. Experimental determination via HRMS would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, thereby confirming its molecular formula.

In the broader context of indole chemistry, HRMS with electrospray ionization (ESI) is a standard method for characterization. For instance, various derivatives of methyl 2-methyl-1H-indole-3-carboxylate have been successfully characterized using HRMS to confirm their synthesis. mdpi.comunina.it Similarly, the structure of 6-methyl-2-(methylthio)-3-phenyl-1-tosyl-1H-indole was verified through HRMS analysis. rsc.org These studies demonstrate the reliability of HRMS in assigning the correct chemical formula to complex indole derivatives, a principle that applies directly to this compound.

Table 1: Examples of HRMS Data for Substituted Indole Derivatives
CompoundMolecular FormulaCalculated Mass [M+Na]⁺ (Da)Found Mass [M+Na]⁺ (Da)Reference
Methyl 6-bromo-2-methyl-1H-indole-3-carboxylateC₁₁H₁₀BrNO₂Na289.9787289.9782 unina.it
Methyl 7-bromo-2-methyl-1H-indole-3-carboxylateC₁₁H₁₀BrNO₂Na289.9787289.9785 mdpi.com
6-Bromo-5-methoxy-2-(methylthio)-3-phenyl-1-tosyl-1H-indoleC₂₂H₁₈BrNO₂S₂Na493.9855493.9858 rsc.org

For this compound, the molecular ion ([M]⁺˙) would appear at m/z 177. Key fragmentation pathways would likely involve the cleavage of the methylthio substituent.

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at m/z 162.

Loss of a thioformyl (B1219250) radical (•CHS): This would lead to a fragment at m/z 132.

Loss of a methylthio radical (•SCH₃): Cleavage of the C-S bond would produce a highly stable 2-methylindole (B41428) cation fragment at m/z 130.

The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple-reaction monitoring (MRM) has been shown to be a highly sensitive method for quantifying 2-methylthio-derivatives of other bioactive molecules, achieving detection limits in the femtomole range. nih.gov This highlights the suitability of MS/MS for detailed structural analysis and quantification of compounds within this class.

Table 2: Predicted MS/MS Fragmentation for this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossIdentity of Loss
17716215•CH₃
17713047•SCH₃

X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Table 3: Crystallographic Data for Representative Indole Derivatives
CompoundCrystal SystemSpace GroupReference
6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.govbeilstein-journals.orgnist.govtriazolo[4',3':2,3]pyridazino[4,5-b]indoleTriclinicP-1 mdpi.com
2-Methyl-1-phenyl-1H-indole-3-carbonitrileTriclinicP-1 nih.gov
(E)-Methyl 3-(1H-indol-3-yl)acrylateMonoclinicP2₁/c nih.gov

Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions and the extent of π-conjugation. The indole ring is an aromatic chromophore with characteristic absorption bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of substituents.

Studies on substituted indoles have shown that the electronic transition energy can be systematically tuned. nih.gov For example, research on 4-substituted indoles demonstrated a linear correlation between the frequency of the absorption maximum and the electrophilicity of the substituent. nih.gov For this compound, the parent chromophore can be considered 2-methylindole. The introduction of the electron-donating methylthio (-SCH₃) group at the 3-position is expected to perturb the electronic structure of the indole π-system. This substitution will likely cause a bathochromic (red) shift in the absorption maxima compared to 2-methylindole due to an extension of the conjugated system and charge-transfer interactions. The UV spectrum of 2-methyl-1H-indole shows characteristic absorption peaks that serve as a baseline for comparison. nist.gov

Table 4: UV-Vis Absorption Data for 2-Methyl-1H-indole
CompoundSolventAbsorption Maxima (λmax, nm)Reference
2-Methyl-1H-indoleNot Specified275, 283, 290 nist.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-methyl-3-(methylthio)-1H-indole at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional, have been shown to provide results that are in good agreement with experimental data for geometry and vibrational frequencies. researchgate.netnih.gov

Electronic Structure and Geometry Optimization: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as geometry optimization. These calculations provide bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For similar indole structures, DFT methods have successfully predicted geometries that align well with experimental findings from techniques like X-ray crystallography. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For instance, the characteristic stretching vibrations of C-H, N-H, and C=C bonds in the indole ring, as well as the vibrations of the methyl and methylthio groups, can be assigned. scirp.org The stretching vibrations for methyl (CH3) groups are typically expected in the 2900–3050 cm⁻¹ range, with asymmetric and symmetric bending vibrations appearing around 1400–1485 cm⁻¹ and 1380–1420 cm⁻¹, respectively. scirp.org Studies on related indole derivatives have demonstrated an excellent correlation between DFT-calculated and experimentally observed vibrational frequencies, particularly when using the B3LYP method. researchgate.netnih.gov

Interactive Table: Predicted Vibrational Frequencies for a Related Indole Derivative
Vibrational ModePredicted Frequency (cm⁻¹) - B3LYPPredicted Frequency (cm⁻¹) - MN15Predicted Frequency (cm⁻¹) - wB97XDExperimental Frequency (cm⁻¹)
C-H stretch (phenyl)3094, 3092, 3071, 30683163, 3162, 3135, 31333084, 3083, 3060, 30593150, 2985
CH₂ stretch (asym)3010308430042977
CH₂ stretch (sym)294330262946-
CH₃ stretch (asym)3010, 2991, 29853084, 3076, 30593004, 2994, 29822977, 2985
CH₃ stretch (sym)292829922917-
CH₂ bend1438144614361439
CH₃ bend1460, 1447, 13511461, 1451, 13561447, 1437, 13561479, 1439

Data adapted from a study on Pyrimethamine, a compound with related functional groups. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. mdpi.com This can indicate a higher propensity for the molecule to engage in chemical reactions. Conversely, a larger gap implies greater stability. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. pku.edu.cn FMO analysis can thus be used to predict how this compound might interact with other molecules. For instance, in reactions, the interaction between the HOMO of one reactant and the LUMO of another is often the determining factor for the reaction's feasibility. numberanalytics.comnih.gov

Interactive Table: Key Factors in FMO Analysis
FactorDescription
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. numberanalytics.com
Orbital Symmetry The symmetry of the HOMO and LUMO must be compatible for a reaction to occur under thermal or photochemical conditions.
Orbital Energy The relative energies of the interacting orbitals determine the strength of the interaction and the direction of electron flow.

Non-Covalent Interaction Analysis and Intermolecular Stabilization within Crystal Structures

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in the stabilization of the crystal structure of this compound. Computational methods like Reduced Density Gradient (RDG) analysis can be used to visualize and characterize these weak interactions. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques that provide insights into the dynamic behavior of this compound and its interactions with biological targets.

Molecular Docking for Ligand-Target Binding Affinity and Interaction Prediction with Biological Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding, often expressed as a binding affinity or docking score. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets for a molecule like this compound.

The docking process involves placing the 3D structure of the ligand into the binding site of a target protein and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity is a measure of how strongly the ligand binds to the target. nih.gov For example, docking studies on indole derivatives have been used to predict their binding to various enzymes and receptors, providing a rationale for their observed biological activities. nih.govresearchgate.net The results of docking simulations can guide the design of more potent and selective analogs.

Interactive Table: Example of Docking Results for a Curcumin-IONP Ligand with Mucin Proteins
Target ProteinBinding Affinity (kcal/mol)RMSD (Å)Interacting Residues
MUC5AC-6.0151.08GLU 3576 (A)
MUC2-6.582.60ASP 1320 (A), PRO 1375 (A), PHE 1376 (A)

Data adapted from a study on curcumin-coated iron oxide nanoparticles. nih.gov

Conformational Analysis and Stability Studies of Molecular Structures

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Computational methods can be used to determine the relative energies of these different conformers and identify the most stable, low-energy conformations.

Understanding the conformational preferences of the molecule is important as it can influence its biological activity. The flexibility of the methylthio group, for instance, can allow the molecule to adopt different shapes to fit into various binding pockets of biological targets. Stability studies, often performed using molecular dynamics simulations, can further investigate the dynamic behavior of the molecule over time, providing insights into its structural fluctuations and conformational stability in different environments, such as in solution or when bound to a protein. iu.edu.sa

In Silico Prediction and Cheminformatics Applications

The application of computational tools and theoretical chemistry provides a powerful avenue for understanding the properties and potential applications of this compound. These in silico methods allow for the prediction of molecular behavior, reactivity, and biological activity, thereby guiding experimental research and accelerating the discovery process.

Predictive modeling of chemical reactivity is a cornerstone of modern chemistry, enabling the anticipation of how a molecule will behave under various conditions. For this compound, computational models can elucidate its reactivity profile, particularly concerning the electrophilic and nucleophilic character of different atomic sites within the molecule.

The indole nucleus is known to be a nucleophilic coupling partner that reacts with a variety of electrophiles. nih.gov The substitution pattern of this compound, with a methyl group at the 2-position and a methylthio group at the 3-position, significantly influences its reactivity. The methyl group is an electron-donating group, which can enhance the nucleophilicity of the indole ring. The methylthio group, containing a sulfur atom, can also participate in various reactions.

Computational models can predict the sites of reactivity for this compound. For instance, models designed to predict sites of metabolism by enzymes like cytochrome P450 can identify atoms susceptible to modification. researchgate.net Furthermore, models that predict reactivity with biological nucleophiles, such as glutathione (B108866) (GSH), are crucial for assessing potential toxicity. researchgate.netresearchgate.net These models often use algorithms that analyze molecular structure to identify reactive sites with high accuracy. researchgate.net

The reactivity of the methylthio group is of particular interest. Thiol reactivity can be systematically studied and predicted using computational methods. nih.gov For example, a predictive model for the thiol reactivity of N-heteroaryl α-methylene-γ-lactams was developed by evaluating various substrate parameters against experimental reactivity data. nih.gov A similar approach could be applied to this compound to predict its reactivity with thiols.

Predictive models can also be employed to explore potential reaction pathways for the synthesis and modification of this compound. For instance, microwave-assisted palladium-catalyzed cyclization has been used to synthesize 2-methyl-1H-indole-3-carboxylate derivatives, with the reaction conditions optimized for high yields and reduced reaction times. mdpi.com Computational modeling could further refine these synthetic routes by predicting the most favorable reaction conditions and identifying potential side products.

To illustrate the type of data that can be generated through predictive modeling, the following table presents predicted toxicity endpoints for a series of indole derivatives, based on computational analysis. While this data is not for this compound itself, it demonstrates the capabilities of in silico toxicity prediction.

Compound IDPredicted LD50 (mg/kg)Predicted Toxicity Class (GHS)Hepatotoxicity Prediction
Derivative 11500Class IVInactive
Derivative 22500Class VInactive
Derivative 3400Class IVActive
Derivative 4750Class IVInactive

This table is illustrative and based on general capabilities of predictive models as described in the literature. nih.gov The Globally Harmonized System (GHS) for classification and labeling of chemicals defines toxicity classes based on LD50 values. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in deriving SAR, enabling the rapid screening of virtual compound libraries and the rational design of more potent and selective molecules.

For this compound, computational SAR studies could explore its potential as a scaffold for developing new therapeutic agents. The indole core is a privileged structure found in numerous pharmacologically active compounds. mdpi.com By systematically modifying the substituents on the indole ring and evaluating the predicted biological activity, a comprehensive SAR can be established.

A common computational approach in SAR is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. For example, docking studies have been used to investigate the binding of indole-based compounds to various targets, including the tubulin protein and viral proteases. mdpi.commdpi.com The binding energy scores obtained from docking can be correlated with experimental activity to build a SAR model.

Another key aspect of computational SAR is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties are crucial for determining the drug-likeness of a compound. Computational tools can predict parameters such as lipophilicity (log P), solubility, and oral bioavailability based on the molecular structure. mdpi.com For instance, in silico analysis of indole-tethered chromene derivatives showed that they satisfied Lipinski's rule of five, indicating good potential for oral bioavailability. mdpi.com

The following table provides an example of computationally predicted ADME and drug-likeness properties for a set of hypothetical indole derivatives, illustrating the type of data used in SAR studies.

Compound IDMolecular Weightlog PH-bond DonorsH-bond AcceptorsLipinski's Rule of Five
Derivative A350.43.213No violations
Derivative B420.54.524No violations
Derivative C510.65.8351 violation (log P > 5)
Derivative D380.42.912No violations

This table is illustrative and based on the principles of ADME prediction and Lipinski's rule of five as described in the literature. mdpi.com

By combining docking studies, ADME predictions, and other cheminformatics analyses, a detailed SAR for this compound and its analogs can be developed. This information is invaluable for guiding the synthesis of new compounds with improved biological activity and drug-like properties. For example, SAR studies on meridianin derivatives as JAK/STAT3 signaling inhibitors involved the synthesis and biological evaluation of a series of substituted indoles, leading to the identification of potent inhibitors. mdpi.com A similar integrated computational and experimental approach could be applied to unlock the therapeutic potential of this compound.

Biological Activity Mechanisms of 2 Methyl 3 Methylthio 1h Indole and Analogues

Molecular Mechanisms of Bioactivity

The bioactivity of 2-methyl-3-(methylthio)-1H-indole and its analogues stems from their interactions with various enzymes and receptors, leading to the modulation of key biological pathways.

Indole (B1671886) derivatives have been shown to inhibit several enzymes implicated in inflammation and other diseases. Notably, they can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov This dual inhibition is a significant advantage as it can block the production of both prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. nih.gov By simultaneously targeting both pathways, these compounds may offer a broader spectrum of anti-inflammatory activity with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Some indolizine (B1195054) derivatives, which are structurally related to indoles, have demonstrated the ability to inhibit the COX-2 enzyme. mdpi.com For instance, a series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their COX-2 inhibitory activity, with some compounds showing activity comparable to the known NSAID indomethacin. mdpi.com The anti-inflammatory effects of NSAIDs are primarily due to their inhibition of the COX enzyme, which is responsible for converting arachidonic acid into prostaglandin (B15479496) G2, a precursor to other pro-inflammatory prostaglandins. mdpi.com

Furthermore, certain indole analogues have been investigated for their potential to inhibit other enzymes like α-amylase. Molecular docking studies have revealed that these compounds can interact with the active site of the α-amylase enzyme through hydrogen bonding and π-stacking interactions, suggesting a potential mechanism for their antidiabetic activity. researchgate.net

Table 1: Enzyme Inhibition by Indole Analogues

Compound Class Target Enzyme(s) Observed Effect Potential Therapeutic Application
Indole Derivatives COX-2, 5-LOX Dual Inhibition Anti-inflammatory
Indolizine Derivatives COX-2 Inhibition Anti-inflammatory

The indole scaffold is a key component of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a neurotransmitter that interacts with a wide range of receptors to modulate various physiological and neurological processes. nih.gov Consequently, indole derivatives have been explored as modulators of 5-HT receptors. For example, partial agonists at 5-HT1A receptors, such as buspirone, are used in the treatment of anxiety disorders. nih.gov Agonists of the 5-HT1D receptor subtype, like sumatriptan, are used to treat migraines by constricting cerebral blood vessels and inhibiting trigeminal nerve transmission. nih.gov The ability of indole-based compounds to interact with these and other 5-HT receptor subtypes highlights their potential for developing therapies for a range of neurological conditions. nih.gov

Antimicrobial and Antibacterial Mechanistic Pathways

Indole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including drug-resistant strains. researchgate.net Their mechanisms of action are diverse and target different aspects of microbial physiology.

The antibacterial activity of indole derivatives is often attributed to their ability to interfere with essential cellular processes. Molecular docking studies have suggested that some indole-based compounds may inhibit E. coli MurB, an enzyme involved in the biosynthesis of the bacterial cell wall. nih.gov This inhibition would disrupt cell wall formation, leading to bacterial cell death.

Other potential targets for indole derivatives include proteins crucial for bacterial cell division, such as the filamenting temperature-sensitive protein Z (FtsZ). semanticscholar.org Inhibition of FtsZ would prevent bacterial cytokinesis, thereby halting bacterial proliferation. semanticscholar.org Additionally, some indole-containing compounds have been identified as inhibitors of pyruvate (B1213749) kinase enzymes, which play a vital role in bacterial metabolism and have shown antistaphylococcal activity. semanticscholar.org The ability to target multiple essential pathways contributes to the broad-spectrum antibacterial properties of these compounds.

Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics and host immune responses. nih.gov Indole derivatives have demonstrated the ability to inhibit biofilm formation in several pathogenic bacteria. semanticscholar.orgdntb.gov.ua One of the key mechanisms underlying this activity is the interference with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. nih.gov

By blocking QS signaling, these compounds can prevent the bacteria from initiating the biofilm formation process. nih.gov Some indole analogues have been shown to act as antagonists of the Pseudomonas quinolone signal (PQS) system, a key QS pathway in Pseudomonas aeruginosa. nih.gov Furthermore, the introduction of an indole group into certain molecules has been shown to inhibit LasR, another important QS receptor in P. aeruginosa, leading to a significant reduction in biofilm formation. mdpi.com

Table 2: Antimicrobial Mechanisms of Indole Analogues

Mechanism Target Effect Pathogen Example(s)
Inhibition of Cell Wall Synthesis MurB Enzyme Disruption of peptidoglycan biosynthesis E. coli
Inhibition of Cell Division FtsZ Protein Prevention of cytokinesis Various bacteria
Inhibition of Metabolism Pyruvate Kinase Disruption of glycolysis Staphylococcus aureus

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound and its analogues are multifaceted, involving the modulation of various inflammatory mediators and signaling pathways. As mentioned earlier, the dual inhibition of COX-2 and 5-LOX is a primary mechanism. nih.govnih.gov This action reduces the synthesis of prostaglandins and leukotrienes, which are potent pro-inflammatory molecules. nih.govmdpi.com

Beyond enzyme inhibition, some indole analogues have been shown to reduce the production of other key inflammatory mediators. For example, the synthetic indole derivative 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been found to inhibit the release of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine, in response to lipopolysaccharide (LPS). nih.gov HMPH also reduces the levels of myeloperoxidase (MPO), an enzyme released by neutrophils that contributes to oxidative stress and tissue damage during inflammation. nih.gov Furthermore, this compound has been observed to attenuate neutrophil infiltration into inflamed tissues. nih.gov

The anti-inflammatory effects of some compounds are also linked to the modulation of the nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. mdpi.com NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, while Nrf2 regulates the expression of antioxidant enzymes. mdpi.com By inhibiting NF-κB and activating Nrf2, certain compounds can suppress the inflammatory response and enhance the cellular antioxidant defense system. mdpi.com

Table 3: Anti-inflammatory Mechanisms of Indole Analogues

Mechanism Effect Example Compound(s)
Dual COX-2/5-LOX Inhibition Decreased prostaglandin and leukotriene synthesis Various indole derivatives
Cytokine Modulation Reduced TNF-α release 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
Attenuation of Neutrophil Activity Reduced MPO levels and neutrophil infiltration 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)

Modulation of Inflammatory Mediators and Pathways

Indole derivatives, including those structurally related to this compound, exert anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. nih.govnih.gov A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govchemrxiv.org Certain indole compounds have been shown to prevent the activation of NF-κB, thereby reducing the transcription of its target genes, which include cytokines and enzymes involved in the inflammatory response. nih.gov

Furthermore, these compounds can inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. nih.govnih.govmdpi.com By inhibiting COX-2, indole derivatives can significantly reduce the production of prostaglandins, thus alleviating inflammation and pain. nih.govacs.org Some indole analogues also demonstrate dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), further broadening their anti-inflammatory action by blocking the production of leukotrienes. nih.gov

Mediator/Pathway Effect of Indole Analogues References
NF-κB Pathway Inhibition of activation, leading to decreased expression of pro-inflammatory genes. nih.govchemrxiv.org
COX-2 Enzyme Inhibition of activity, resulting in reduced prostaglandin synthesis. nih.govnih.govmdpi.com
5-LOX Enzyme Inhibition of activity, leading to reduced leukotriene synthesis. nih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Decreased production and release. nih.govchemrxiv.org
Anti-inflammatory Cytokine (IL-10) Increased production. nih.govchemrxiv.org

Antiproliferative and Anticarcinogenic Mechanisms

The anticancer properties of this compound and its analogues are attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle progression, and microtubule dynamics.

A key mechanism by which these indole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death, in cancer cells. This is often achieved through the mitochondria-mediated pathway. nih.gov Some compounds can trigger the translocation of pro-apoptotic proteins like Bax to the mitochondria, which in turn leads to the release of cytochrome c into the cytosol. nih.gov This event initiates a caspase cascade, leading to the cleavage and activation of executioner caspases and poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.gov

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov They can halt the cell cycle at various checkpoints, with the G2/M phase being a common target. nih.gov The mechanism of G2/M arrest can involve the modulation of key regulatory proteins. For instance, some indole analogues have been found to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, and downregulate the expression of cyclin B1. nih.gov This leads to the inactivation of the Cdc2-cyclin B1 complex, a critical regulator of the G2/M transition, thereby causing the cells to arrest in this phase of the cell cycle. nih.gov

Pathway/Process Mechanism of Action Key Proteins Involved References
Apoptosis Induction via the mitochondria-mediated pathway.Bax, Cytochrome c, Caspases, PARP nih.gov
Cell Cycle Arrest Halting cell proliferation, often at the G2/M checkpoint.p53, p21, Cdc2, Cyclin B1 nih.govnih.gov

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is a critical target for many anticancer drugs. nih.govresearchgate.net Indole derivatives, including arylthioindoles, have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.netnih.gov By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. nih.govnih.gov

The inhibition of tubulin polymerization leads to a cascade of events that culminates in cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the M phase of the cell cycle. nih.gov Prolonged mitotic arrest ultimately triggers the apoptotic machinery, leading to the elimination of the cancerous cell. Docking studies have suggested that some of these indole derivatives bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov

Mechanism Effect on Microtubules Cellular Consequence References
Tubulin Polymerization Inhibition Binds to tubulin (e.g., colchicine (B1669291) site), preventing microtubule formation.Disruption of microtubule dynamics. nih.govresearchgate.netnih.gov
Mitotic Arrest Disrupted mitotic spindle formation.Cell cycle arrest in M phase. nih.gov
Apoptosis Prolonged mitotic arrest triggers programmed cell death.Elimination of cancer cells. nih.gov

Antioxidant Mechanistic Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Indole derivatives possess antioxidant properties that help to mitigate this damage.

The antioxidant activity of indole derivatives is largely attributed to their ability to act as free radical scavengers. nih.gov The mechanism of this action can involve both hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov In the HAT mechanism, the indole ring, specifically the N-H group, can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a resonance-stabilized indolyl radical. nih.gov

In the SET mechanism, a single electron can be transferred from the nitrogen atom of the indole ring, forming a cation radical and neutralizing the reactive species. nih.gov The presence of an unsubstituted indole nitrogen atom is considered important for this antioxidant activity. nih.gov Furthermore, some indole derivatives have been shown to inhibit the production of intracellular ROS and reactive nitrogen species like nitric oxide (NO). chemrxiv.orgmdpi.com This reduction in reactive species helps to protect cells from oxidative damage. nih.gov

Mechanism Description Key Structural Feature References
Hydrogen Atom Transfer (HAT) Donation of a hydrogen atom from the indole N-H group to a free radical.N-H group on the indole ring. nih.gov
Single Electron Transfer (SET) Transfer of a single electron from the nitrogen atom to a free radical.Unsubstituted indole nitrogen. nih.gov
Inhibition of ROS/RNS Production Reduction of intracellular levels of reactive oxygen and nitrogen species.Varies by analogue. chemrxiv.orgmdpi.com

Natural Product Origin and Biosynthetic Implications

Occurrence and Isolation of Indole (B1671886) Alkaloids from Natural Sources

The indole ring system is a fundamental building block for a multitude of secondary metabolites across different domains of life. These compounds, collectively known as indole alkaloids, are particularly abundant in certain marine and terrestrial organisms.

The marine environment is a prolific source of structurally novel and biologically active natural products, with indole alkaloids being a prominent class. nih.govnih.govpageplace.de Sponges (phylum Porifera) and marine-derived fungi are particularly rich sources of these compounds. nih.govvliz.be For instance, sponges of the genus Spongosorites have yielded a variety of monoindole and bisindole alkaloids. vliz.be Similarly, marine algae, including red algae of the genus Laurencia, are known to produce halogenated and sulfur-containing indole derivatives. nih.govmdpi.com

The structural diversity of marine indole alkaloids is vast, ranging from simple substituted indoles to complex polycyclic structures. nih.gov This diversity arises from various biosynthetic modifications of the basic indole scaffold, which often originates from the amino acid tryptophan. nih.govnih.gov While a direct isolation of 2-methyl-3-(methylthio)-1H-indole from a marine source is not reported, the presence of both methyl and sulfur-containing substituents in other marine indole alkaloids suggests that its formation in a marine organism is plausible. For example, compounds like 2-methylsulfinyl-3-methylthio-4,5,6-tribromoindole have been isolated from the red alga Laurencia brongniartii, demonstrating the capacity of marine organisms to produce indoles with methylthio groups. nih.govmdpi.com

Table 1: Examples of Marine-Derived Indole Alkaloids

Compound NameSource OrganismStructural Feature of Interest
(6-bromo-1H-indol-3-yl) oxoacetic acid methyl esterSpongosorites sp. (sponge)Simple monoindole derivative
2-Methylsulfinyl-3-methylthio-4,5,6-tribromoindoleLaurencia brongniartii (red alga)Contains a methylthio group
DragmacidinsLipastrotethya sp. (sponge)Bisindole alkaloids with a guanidino ethylthiopyrazine moiety

This table is for illustrative purposes and does not imply the natural occurrence of this compound.

On land, indole alkaloids are most famously produced by plants, fungi, and bacteria. mdpi.comnih.gov Plant-derived indole alkaloids, such as those from the family Apocynaceae (e.g., Catharanthus roseus), have significant medicinal applications. Fungi, particularly from the phylum Ascomycota, are also prolific producers of a wide array of indole alkaloids, including complex structures like the ergot alkaloids. nih.govrsc.org

Terrestrial organisms are also known to produce sulfur-containing indole derivatives. A notable example is the phytoalexins produced by cruciferous plants (family Brassicaceae) in response to pathogens. nih.gov These compounds, such as brassinin (B1667508) and its derivatives, feature a sulfur atom in their side chain. nih.gov The root of Isatis indigotica (dyer's woad) is another source of sulfur-containing indole alkaloids. nih.govnih.gov While structurally different from this compound, the existence of these terrestrial sulfur-containing indoles highlights the diverse biosynthetic capabilities for incorporating sulfur into an indole framework.

Biosynthetic Pathways Relevant to Methylthioindoles

The biosynthesis of indole alkaloids is a complex process that typically starts from the amino acid tryptophan. nih.gov The introduction of a methylthio group onto the indole ring would require specific enzymatic machinery.

The incorporation of sulfur into natural products is a widespread phenomenon, and various enzymatic strategies have evolved for this purpose. A common mechanism involves the transfer of a sulfur atom from a donor molecule, such as cysteine or methionine. In the context of methylthioindoles, the biosynthesis would likely involve the introduction of a thiol (-SH) group, followed by methylation, or the direct transfer of a methylthio (-SCH3) group.

Enzymes such as S-adenosylmethionine (SAM)-dependent methyltransferases are crucial for the methylation of various substrates, including the sulfur atom of a thiol group to form a methylthio ether. nih.gov While direct evidence for an enzyme that specifically catalyzes the formation of this compound is absent, the fundamental enzymatic tools for such a transformation exist in nature.

The biosynthesis of indole derivatives begins with the construction of the indole ring, which is most commonly derived from the shikimate pathway leading to tryptophan. nih.gov The indole ring itself is an electron-rich system, making it susceptible to electrophilic substitution, particularly at the C3 position. nih.gov

The formation of the 2-methyl group of the target compound could potentially arise from the Fischer indole synthesis, a well-known method in organic chemistry for creating substituted indoles. In a biosynthetic context, enzymatic cyclizations of appropriate precursors could achieve a similar outcome.

The introduction of the methylthio group at the C3 position likely occurs after the formation of the indole ring. This could happen through an electrophilic attack on the C3 position by a sulfur-containing species. The subsequent methylation of the introduced sulfur atom would then yield the final product.

Chemodiversity and Analogues from Biological Systems

The structural diversity of natural products is vast, and for any given scaffold, a multitude of analogues often exists. In the case of indole alkaloids, this chemodiversity is generated by a wide range of biosynthetic modifications, including methylation, halogenation, and the incorporation of sulfur.

While this compound itself remains elusive as a confirmed natural product, numerous other simple indole alkaloids have been isolated from various sources. Marine-derived fungi, for example, produce a plethora of indole derivatives with diverse substitution patterns. nih.gov Bacteria, including those associated with duckweed, are also known to produce a variety of indole-related compounds. frontiersin.org

The study of these naturally occurring analogues provides valuable insights into the biosynthetic potential of different organisms. The discovery of new indole alkaloids with novel substitution patterns continues to expand our understanding of nature's chemical creativity and provides a framework for hypothesizing the potential existence and biosynthesis of compounds like this compound.

Comparative Analysis with Known Sulfur-Containing Indole Alkaloids in Nature

The incorporation of sulfur into the indole scaffold is a fascinating biochemical modification that gives rise to a range of structurally unique and often bioactive natural products. These compounds are predominantly found in marine and terrestrial fungi. mdpi.com A prominent class of such compounds is the thiodiketopiperazines, which are characterized by a diketopiperazine ring system derived from two amino acids, one of which is typically a tryptophan derivative. rsc.org

A key point of comparison for this compound is the existence of naturally occurring indole alkaloids bearing a methylthio- group or other sulfur-containing moieties. For instance, researchers have isolated thiodiketopiperazine alkaloids from the fungus Phaeosphaeria fuckelii that feature an unusual β-(oxy)thiotryptophan motif. nih.gov Additionally, an indole alkaloid with a rare methylsulfonyl unit, 21-Epi-taichunamide D, has been discovered in Aspergillus versicolor. scispace.com The presence of these and other sulfur-containing indole alkaloids in nature suggests that the enzymatic tools for incorporating sulfur into the indole nucleus are indeed present in the biosynthetic repertoires of certain organisms.

The biosynthesis of these complex sulfur-containing alkaloids is thought to begin with the versatile precursor, tryptophan. mit.edu A series of enzymatic transformations, including prenylation, oxidation, and the action of cyclodipeptide synthases, leads to the core structures of these molecules. rsc.org The introduction of the sulfur atom is a critical step, often occurring through the activity of specialized enzymes that can transfer a sulfur-containing group to the indole ring.

Based on these known pathways, a plausible biosynthetic route for this compound can be hypothesized. The biosynthesis would likely start with tryptophan, which would first undergo methylation at the C2 position of the indole ring. This could be followed by the introduction of a methylthio group at the C3 position, a reaction likely catalyzed by a specific methylthiotransferase enzyme. Such enzymes would utilize a sulfur donor, like S-adenosyl methionine, to append the methylthio moiety.

A curated list of naturally occurring sulfur-containing indole alkaloids provides a framework for understanding the structural landscape in which this compound might exist.

Table 1: Examples of Naturally Occurring Sulfur-Containing Indole Alkaloids

Compound NameSource OrganismKey Structural Feature
ThiodiketopiperazinesPhaeosphaeria fuckeliiβ-(oxy)thiotryptophan motif
21-Epi-taichunamide DAspergillus versicolorMethylsulfonyl unit
Chetracins E and FAcrostalagmus luteoalbusComplex dimeric structures with sulfur bridges
Aspertoryadin AAspergillus sp. HNMF114Aminosulfonyl group

Structural Diversity and Functional Relevance of Naturally Occurring Indole Scaffolds

The indole scaffold is a privileged structure in nature, forming the backbone of a vast and diverse array of alkaloids with significant biological activities. mdpi.com This structural diversity is a testament to the evolutionary fine-tuning of biosynthetic pathways that can modify the basic indole ring in numerous ways, including prenylation, halogenation, and the incorporation of sulfur.

Indole alkaloids are produced by a wide range of organisms, from plants and fungi to marine invertebrates. nih.gov In many cases, these compounds play crucial ecological roles, acting as defense mechanisms against predators or as signaling molecules. The functional relevance of indole alkaloids is directly linked to their structural complexity, which allows them to interact with a wide variety of biological targets.

The indole ring itself, with its unique electronic properties, provides a versatile platform for chemical modifications that can dramatically alter a molecule's function. The addition of a methyl group at the C2 position, as seen in this compound, can influence the molecule's steric and electronic properties, potentially affecting its binding affinity to biological receptors. The methylthio group at the C3 position introduces a sulfur atom, which can participate in various interactions, including hydrogen bonding and metal coordination, further enhancing the potential for biological activity.

The functional relevance of the indole scaffold is underscored by the numerous indole-containing compounds that have been developed as therapeutic agents, including anticancer drugs and antibiotics. While the specific biological activity of this compound is not yet characterized, its structural features suggest that it could possess interesting pharmacological properties, warranting further investigation into its synthesis and biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-(methylthio)-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via iodine-catalyzed electrophilic substitution (e.g., using 10 mol% I₂ in MeCN at 40°C for 5 hours, yielding 98% ). Copper(I)-mediated coupling reactions (e.g., CuI in PEG-400/DMF mixtures) are also effective for introducing methylthio groups, though yields may vary based on solvent polarity and catalyst loading . Optimization involves screening catalysts (e.g., FeCl₃ vs. I₂) and adjusting temperature gradients to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylthio at C3 and methyl at C2). ¹⁹F NMR is irrelevant here but useful for fluorinated analogs .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and intermolecular interactions (e.g., π-stacking in indole cores) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) efficiently separates polar byproducts . For crystalline derivatives, recrystallization in ethanol or acetonitrile enhances purity. Solubility data (e.g., 1.064–1.071 g/cm³ for analogs) guide solvent selection .

Q. What are the common functionalization strategies for introducing substituents at the indole core of this compound?

  • Methodological Answer : Electrophilic substitution (e.g., iodination or nitration at C4/C5) is feasible under acidic conditions . Condensation reactions with aldehydes (e.g., 3-formyl-indole derivatives) enable side-chain modifications, as seen in Scheme 2 of .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to resolve ambiguities in structural assignments of methylthio-substituted indoles?

  • Methodological Answer : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry, which are cross-validated with experimental data. Tools like ACD/Labs Percepta Platform validate spectral predictions (e.g., comparing calculated vs. observed ¹³C shifts for C3-SCH₃) . Discrepancies in NOE correlations or dihedral angles may indicate conformational flexibility .

Q. How do intermolecular interactions in crystalline indole derivatives influence their physicochemical properties?

  • Methodological Answer : X-ray structures reveal hydrogen bonding (e.g., N–H···S interactions) and π-stacking, which affect melting points and solubility. For example, bulky substituents like pyridine-pyrrolidine groups ( ) reduce crystal symmetry, altering dissolution kinetics .

Q. What strategies mitigate competing side reactions during electrophilic substitutions on sulfur-containing indoles?

  • Methodological Answer : Catalyst selection is critical. Iodine minimizes over-halogenation compared to FeCl₃ or AlCl₃, as shown in Table 1 of (98% yield with I₂ vs. 10% with AlCl₃) . Solvent polarity (e.g., MeCN vs. CH₃COOH) also suppresses oxidation of methylthio groups .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive indole derivatives?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro at C4) enhances antimicrobial activity by increasing electrophilicity . Conversely, bulky substituents (e.g., pyridine-pyrrolidine in ) improve binding affinity to kinase targets . In vitro assays (e.g., MIC for antimicrobial screening) validate hypotheses .

Q. What analytical approaches resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer : Multi-technique validation is essential. For example, if DFT-predicted ¹H NMR shifts diverge from experimental data, revise the protonation state or tautomeric form. Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.